molecular formula C18H21F2N5O2S B10926088 1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10926088
M. Wt: 409.5 g/mol
InChI Key: TXIFBMOUMCJVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoromethyl group: This step can be accomplished using difluoromethylating agents under specific conditions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)-1-methyl-3-trifluoromethyl-1H-pyrazol-4-ylmethylthio]-4,5-dihydro-5,5-dimethylisoxazole
  • 3-(Difluoromethoxy)-1-methyl-3-trifluoromethyl-1H-pyrazol-4-ylmethylthio]-4,5-dihydro-5,5-dimethylisoxazole

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and pyrazole groups can enhance its stability, binding affinity, and overall activity compared to similar compounds.

Properties

Molecular Formula

C18H21F2N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

1-(difluoromethyl)-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H21F2N5O2S/c1-11-9-12(2)24(22-11)16-8-6-5-7-15(16)10-21-28(26,27)17-13(3)23-25(14(17)4)18(19)20/h5-9,18,21H,10H2,1-4H3

InChI Key

TXIFBMOUMCJVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CNS(=O)(=O)C3=C(N(N=C3C)C(F)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.